Sub-Nanomolar MAO-B Affinity Differentiates This Compound from Typical Quinoline-Based Inhibitors
The target compound inhibits recombinant human MAO-B with an IC50 of 1.70 nM [1]. In contrast, typical quinoline-based MAO-B inhibitors, such as those in the 4-oxoquinoline series reported by Gaspar et al. (2021), exhibit IC50 values in the range of 2.3–3.6 μM [2], representing an approximately 1350–2100-fold lower potency. The specific methylamino-oxolane substitution pattern in this compound is critical for its sub-nanomolar affinity.
| Evidence Dimension | Human MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.70 nM |
| Comparator Or Baseline | 1-methyl-2-nonyl-4(1H)quinolone: IC50 = 2.3 μM |
| Quantified Difference | ~1350-fold greater potency |
| Conditions | Recombinant human MAO-B, kynuramine substrate |
Why This Matters
This compound's sub-nanomolar potency enables its use as a high-sensitivity tool compound for MAO-B mechanism studies and assay development where micromolar inhibitors would fail to show efficacy at low concentrations.
- [1] BindingDB. BDBM50378564 CHEMBL145781. Affinity Data: IC50 = 1.70 nM for human MAO-B. View Source
- [2] Gaspar A, et al. 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. Eur J Med Chem. 2021; 213:113183. View Source
